molecular formula C25H29N3O3 B3203289 3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-91-1

3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B3203289
CAS RN: 1021251-91-1
M. Wt: 419.5 g/mol
InChI Key: DSRWEAKSEAGYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. The compound belongs to the family of spirocyclic compounds, which are known for their diverse biological activities. 5]decane-2,4-dione.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. The antifungal and antibacterial properties of the compound are thought to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have been investigated in various studies. The compound has been reported to induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways. Additionally, the compound has been shown to inhibit the activity of key enzymes involved in the growth and proliferation of cancer cells. The compound has also been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is its potent antitumor activity against various cancer cell lines. The compound is also relatively easy to synthesize, and its purity can be achieved through recrystallization. However, one of the limitations of the compound is its moderate yield, which may limit its use in large-scale experiments. Additionally, the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the investigation of 3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One potential direction is the investigation of the compound's potential use in combination therapy with other anticancer agents. Additionally, the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation. The development of analogs of the compound with improved potency and selectivity may also be an area of future research.

Scientific Research Applications

3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been investigated for its potential therapeutic properties in various scientific studies. The compound has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to possess antifungal and antibacterial properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[(4-methylphenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-19-10-12-21(13-11-19)18-28-23(30)25(26-24(28)31)14-16-27(17-15-25)22(29)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,10-13H,5,8-9,14-18H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRWEAKSEAGYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)CCCC4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 4
3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.